molecular formula C19H34Cl2N2O5 B4999277 1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride

1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride

Cat. No.: B4999277
M. Wt: 441.4 g/mol
InChI Key: LOAZEGYWNRBBQK-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the Propanol Moiety: The propanol group can be attached through a series of reactions, including reduction and alkylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol
  • 1-(4-Propylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol is unique due to its specific ethyl substitution on the piperazine ring, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.2ClH/c1-5-20-6-8-21(9-7-20)12-16(22)14-26-13-15-10-17(23-2)19(25-4)18(11-15)24-3;;/h10-11,16,22H,5-9,12-14H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAZEGYWNRBBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC2=CC(=C(C(=C2)OC)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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